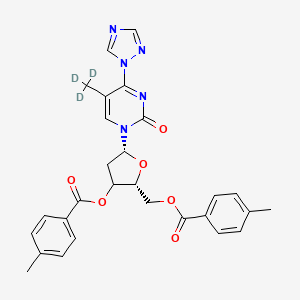![molecular formula C6H16O2Si B14751025 [Methyl(propyl)silanediyl]dimethanol CAS No. 2917-51-3](/img/structure/B14751025.png)
[Methyl(propyl)silanediyl]dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[Methyl(propyl)silanediyl]dimethanol is a chemical compound with the molecular formula C6H16O2Si. It is characterized by the presence of a silicon atom bonded to two hydroxyl groups and a methyl and propyl group. This compound is often used as a coupling agent and adhesion promoter in various industrial applications, including adhesives, coatings, and sealants .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of [Methyl(propyl)silanediyl]dimethanol typically involves the reaction of methylpropylsilane with formaldehyde under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The reaction conditions, such as temperature and pH, play a crucial role in determining the yield and purity of the product .
Industrial Production Methods
In industrial settings, this compound is produced using large-scale reactors where the reaction parameters are carefully controlled to ensure consistent quality. The process involves the continuous addition of reactants and the removal of by-products to drive the reaction to completion. The final product is then purified using distillation or crystallization techniques .
Analyse Chemischer Reaktionen
Types of Reactions
[Methyl(propyl)silanediyl]dimethanol undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form silanes with different substituents.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with potassium permanganate yields carboxylic acids, while reduction with lithium aluminum hydride produces silanes .
Wissenschaftliche Forschungsanwendungen
[Methyl(propyl)silanediyl]dimethanol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Biology: The compound is employed in the modification of biomolecules to enhance their stability and functionality.
Medicine: It is investigated for its potential use in drug delivery systems due to its ability to form stable complexes with therapeutic agents.
Wirkmechanismus
The mechanism of action of [Methyl(propyl)silanediyl]dimethanol involves its ability to form strong covalent bonds with various substrates. The hydroxyl groups can react with other functional groups, such as carboxyl or amino groups, to form stable linkages. This property makes it an effective coupling agent and adhesion promoter .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- [Ethyl(propyl)silanediyl]dimethanol
- [Methyl(ethyl)silanediyl]dimethanol
- [Methyl(butyl)silanediyl]dimethanol
Uniqueness
[Methyl(propyl)silanediyl]dimethanol is unique due to its specific combination of methyl and propyl groups, which impart distinct chemical and physical properties. Compared to similar compounds, it offers a balance of reactivity and stability, making it suitable for a wide range of applications .
Eigenschaften
CAS-Nummer |
2917-51-3 |
|---|---|
Molekularformel |
C6H16O2Si |
Molekulargewicht |
148.28 g/mol |
IUPAC-Name |
(hydroxymethyl-methyl-propylsilyl)methanol |
InChI |
InChI=1S/C6H16O2Si/c1-3-4-9(2,5-7)6-8/h7-8H,3-6H2,1-2H3 |
InChI-Schlüssel |
CRTUFWNZYJUOTB-UHFFFAOYSA-N |
Kanonische SMILES |
CCC[Si](C)(CO)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


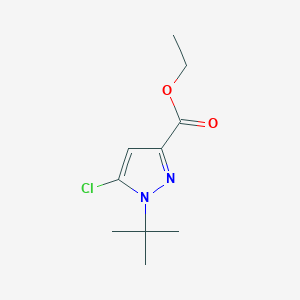
![1-Benzyl-2-[(3-methylbutyl)sulfanyl]-5,6-dihydro-1h-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B14750951.png)
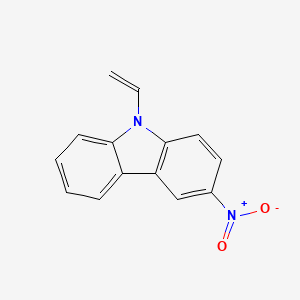
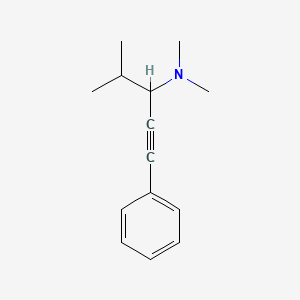
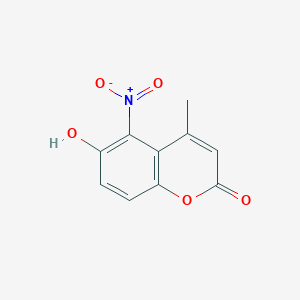
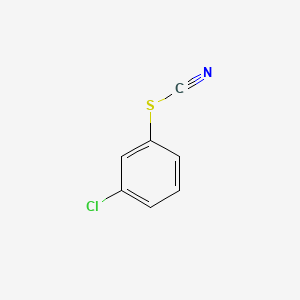
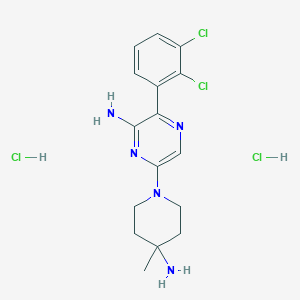
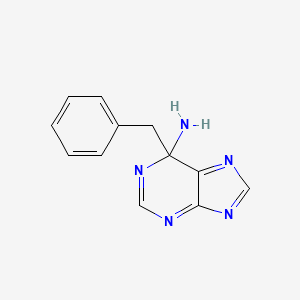
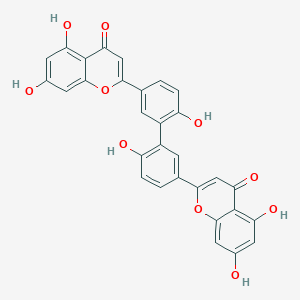
![1,4-Diazoniabicyclo[2.2.2]octane, 1-fluoro-4-hydroxy-](/img/structure/B14751002.png)
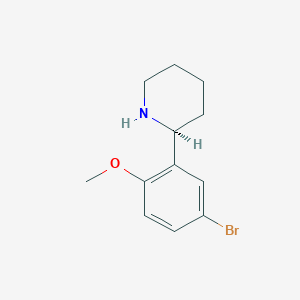
![[S(R)]-N-[(R)-(3,5-Dimethylphenyl)[2-(diphenylphosphino)phenyl]methyl]-2-methyl-2-propanesulfinamide](/img/structure/B14751020.png)

